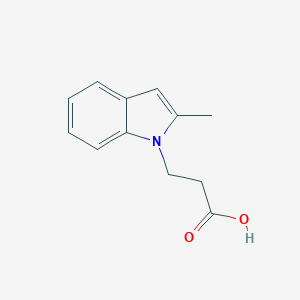

3-(2-Methyl-indol-1-yl)-propionic acid

Vue d'ensemble

Description

3-(2-Methyl-indol-1-yl)-propionic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a propionic acid group attached to the indole ring at the 3-position and a methyl group at the 2-position.

Activité Biologique

3-(2-Methyl-indol-1-yl)-propionic acid (also referred to as 2-Methylindole-3-propionic acid) is an indole derivative that has gained attention for its potential biological activities. This compound is structurally related to various bioactive indole compounds, which are known for their diverse pharmacological properties. Recent research highlights its role in neuroprotection, antioxidant activity, and potential therapeutic applications in various diseases.

The molecular formula of this compound is , and its structure includes an indole moiety, which is a common scaffold in many biologically active compounds. The compound can be synthesized through various chemical reactions, including amide formation and propionic acid derivatization.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound enhances mitochondrial function and reduces reactive oxygen species (ROS) production, contributing to its protective effects against neurodegenerative processes .

Table 1: Neuroprotective Effects of this compound

Antioxidant Activity

The compound also exhibits potent antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by oxidative stress. The synergistic effect of this compound with other antioxidants like glutathione has been observed to enhance its protective capabilities .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 25 | |

| DPPH Radical Scavenging | 30 | |

| Lipid Peroxidation Inhibition | Significant reduction at 50 µM |

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Mitochondrial Protection : The compound enhances mitochondrial function, leading to improved energy metabolism and reduced ROS production.

- Inflammatory Modulation : It modulates the expression of inflammatory cytokines and promotes the integrity of tight junction proteins, which are essential for maintaining the blood-brain barrier.

- Gut-Brain Axis Interaction : As a metabolite produced by gut microbiota from dietary tryptophan, it plays a role in the gut-brain axis, influencing systemic inflammation and neurological health .

Case Studies

Several case studies have explored the clinical implications of using this compound in treating neurodegenerative diseases:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that indole derivatives, including 3-(2-Methyl-indol-1-yl)-propionic acid, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showcasing its potential as an adjunct therapy in tuberculosis treatment. The compound demonstrated a dose-dependent growth inhibition comparable to established antibiotics like pyrazinamide, suggesting its viability as a lead candidate for further development in antimycobacterial therapies .

1.2 Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection and antioxidant activities. Recent studies have indicated that compounds similar to this compound can suppress oxidative stress and neurotoxicity induced by various agents in cellular models. These compounds were found to inhibit lipid peroxidation and reduce superoxide-anion generation, positioning them as potential candidates for treating neurodegenerative disorders .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of indole derivatives with propionic acid under specific conditions to optimize yield and purity. For example, one method reported yields of up to 86% when using a combination of indole carboxazide and propionic acid with triethylamine as a catalyst at elevated temperatures .

Table 1: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Indole carboxazide (0.5 M), propionic acid (2 equiv.), DMAP (0.1 equiv.), reflux | 86 |

| Increased concentration (500 mM) | 64 |

Case Studies

3.1 Tuberculosis Treatment Study

In a controlled study involving mice infected with M. tuberculosis, this compound was administered at a dosage of 100 mg/kg over several days. The results showed a significant reduction in bacterial load in the spleen compared to untreated controls, indicating its potential efficacy as an adjunct treatment for tuberculosis .

3.2 Neuroprotective Activity Assessment

Another study evaluated the neuroprotective effects of indole derivatives, including this compound, using SH-SY5Y cells subjected to oxidative stress. The findings revealed that these compounds effectively reduced cell death and oxidative damage, suggesting their utility in developing therapies for neurodegenerative diseases such as Alzheimer's .

Propriétés

IUPAC Name |

3-(2-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDOEXJZNZKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390386 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-33-7 | |

| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.